
1-(7-Aminoisoquinolin-2(1H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound features an ethanone group attached to the 7-aminoisoquinoline moiety, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 7-aminoisoquinoline with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and efficient methods. For instance, the reaction can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-(7-Aminoisoquinolin-2(1H)-yl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(7-Nitroisoquinolin-2(1H)-yl)ethanone: This compound features a nitro group instead of an amino group, leading to different reactivity and applications.
1-(7-Hydroxyisoquinolin-2(1H)-yl)ethanone:
1-(7-Methylisoquinolin-2(1H)-yl)ethanone: The methyl group affects the compound’s steric and electronic properties.
Uniqueness: 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is unique due to the presence of the amino group, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
502611-89-4 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(7-amino-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H12N2O/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-6H,7,12H2,1H3 |
InChI Key |
HWMVFFKLKBRJMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2=C(C=CC(=C2)N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



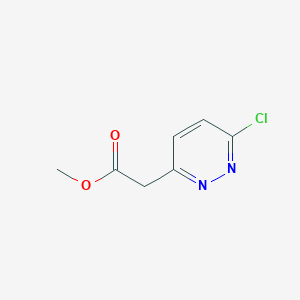
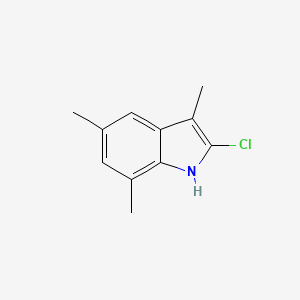
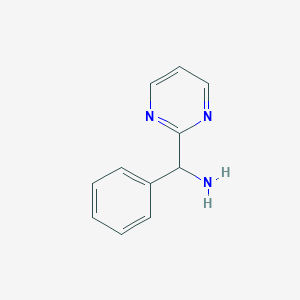
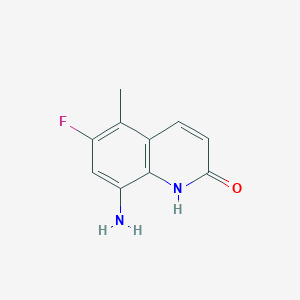
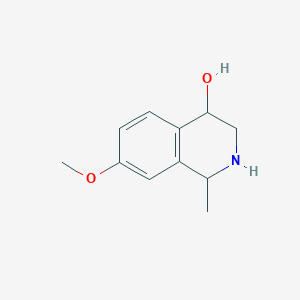




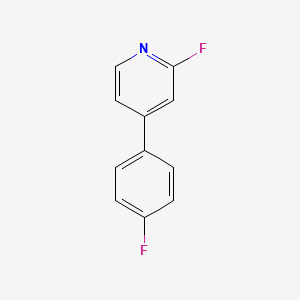
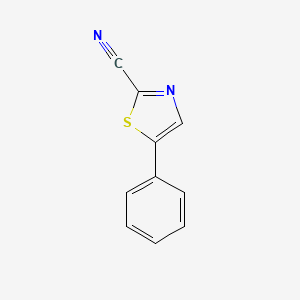

![3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11905227.png)
